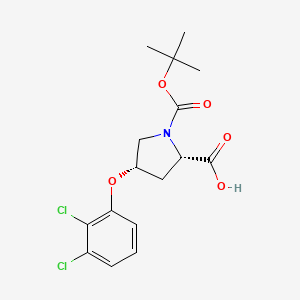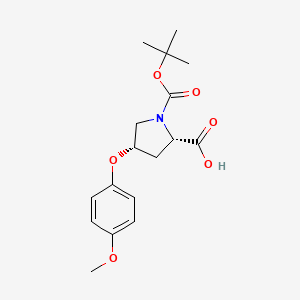
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental and Industrial Applications
Phenoxy Herbicide Sorption and Environmental Impact
Research has explored the sorption of phenoxy herbicides, including compounds like 2,4-D, to various soils and minerals. These studies aim to understand how such chemicals interact with the environment and are crucial for assessing their long-term ecological impacts (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants and Environmental Occurrence
Investigations into synthetic phenolic antioxidants (SPAs), which share structural similarities with phenoxy compounds, have shed light on their widespread use and potential environmental risks. These studies focus on the occurrence, human exposure, and toxicity of SPAs, which can inform the management and regulation of similar compounds (Liu & Mabury, 2020).
Wastewater Treatment Technologies
Research into treating pesticide industry wastewater, which often contains complex mixtures of toxic pollutants, including phenoxy acids, highlights the effectiveness of certain bioremediation techniques. These insights are valuable for developing methods to minimize environmental contamination from various chemical processes (Goodwin, Carra, Campo, & Soares, 2018).
Biodegradation and Fate in Environmental Systems
Biodegradation of Gasoline Ethers
Studies on the biodegradation and fate of gasoline ether oxygenates in soil and groundwater, such as ethyl tert-butyl ether (ETBE), provide insights into microbial degradation pathways and the environmental persistence of similar compounds. These findings are crucial for assessing the environmental impact of chemical spills and leaks (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Phenoxy Acids in Aquatic Environments
Research on the occurrence and transformation of phenoxy acids in aquatic environments has highlighted their high mobility and potential for environmental contamination. Such studies are essential for developing strategies to mitigate the impact of these compounds on aquatic ecosystems (Muszyński, Brodowska, & Paszko, 2019).
Propriétés
IUPAC Name |
(2S,4S)-4-(4-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-12-6-8-13(9-7-12)23-14-10-15(16(20)21)19(11-14)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZRTUCQJZGPFF-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099683.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3099690.png)
